molecular formula C12H28N2O3 B14098150 Tetrapropyl ammonium nitrate CAS No. 1941-28-2

Tetrapropyl ammonium nitrate

Cat. No.: B14098150
CAS No.: 1941-28-2
M. Wt: 248.36 g/mol
InChI Key: HZPNJVXVIFRTRF-UHFFFAOYSA-N
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Description

Tetrapropyl ammonium nitrate is a quaternary ammonium salt with the molecular formula C12H28N2O3 and a molecular weight of 248.36 g/mol. It is classified as an ammonium ionic liquid and serves as a versatile compound in both materials science and industrial research. Its primary value lies in its application as a phase transfer catalyst and as an electrolyte component in various electrochemical systems. A key area of application is in metal plating, electropolishing, and metal reprocessing, where it can facilitate surface treatments and finishing . Furthermore, this compound is investigated for use in advanced energy storage and conversion, specifically in the development of batteries and fuel cells . In the field of nanomaterials, it is utilized in synthesis and processing, contributing to the creation of novel materials with tailored properties . Additional research applications include its role in enzymatic catalysis, as a component in industrial solvents, and in specialized areas such as lubricants, heat transfer fluids, and solar energy conversion systems . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1941-28-2

Molecular Formula

C12H28N2O3

Molecular Weight

248.36 g/mol

IUPAC Name

tetrapropylazanium;nitrate

InChI

InChI=1S/C12H28N.NO3/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3)4/h5-12H2,1-4H3;/q+1;-1

InChI Key

HZPNJVXVIFRTRF-UHFFFAOYSA-N

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[N+](=O)([O-])[O-]

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Pathways of Tetrapropyl Ammonium Nitrate

Novel Synthetic Routes for High-Purity Tetrapropyl Ammonium (B1175870) Nitrate (B79036)

The synthesis of high-purity Tetrapropylammonium (B79313) nitrate often involves the preparation of its precursor, Tetrapropylammonium hydroxide (B78521) (TPAOH), followed by a neutralization or exchange reaction. Traditional methods for TPAOH production, such as the reaction of a tetrapropylammonium halide with silver oxide or conventional electrolysis, are often hampered by high costs, low product quality, and environmental concerns. researchgate.netresearchgate.net Modern approaches, including electrodialysis and advanced ion-exchange techniques, offer more sustainable and efficient alternatives.

Electrochemical methods, particularly bipolar membrane electrodialysis (BMED), represent a sustainable and advanced approach for producing quaternary ammonium hydroxides like TPAOH from their corresponding halides (e.g., Tetrapropylammonium bromide). researchgate.netresearchgate.net This process utilizes an electrolytic cell that can be configured in various ways. A four-compartment configuration (BP-C1-A1-C2-BP, where BP is a bipolar membrane, C is a cation-exchange membrane, and A is an anion-exchange membrane) has been shown to be highly effective. researchgate.net

In this system, a solution of the tetrapropylammonium halide is fed into the cell. When a potential difference is applied, the bipolar membranes split water into H+ and OH- ions. The tetrapropylammonium cations migrate across the cation-exchange membrane into a separate compartment where they combine with hydroxide ions to form TPAOH, while the halide anions move in the opposite direction. google.com This method surpasses traditional membrane electrolysis in terms of product purity. researchgate.net

Research into the BMED synthesis of TPAOH from Tetrapropylammonium bromide (TPABr) has demonstrated the feasibility of this technology for industrial applications. researchgate.net Key performance indicators from these studies highlight the efficiency of the process.

Table 1: Performance of BMED in TPAOH Synthesis

Parameter Value Conditions
Salt Concentration 0.3 mol L⁻¹ Optimal feed concentration researchgate.net
Current Density 200 A m⁻² Optimal operating current researchgate.net
Max. Conversion Rate 91.6% From TPABr to TPAOH researchgate.net
Final TPAOH Concentration 25% -
Bromide (Br⁻) Impurity 176 ppm Demonstrates high purity researchgate.net

This electrochemical route provides a continuous process for manufacturing high-purity TPAOH, which can then be neutralized with nitric acid to yield Tetrapropylammonium nitrate.

Ion-exchange resin technology provides a versatile and effective method for synthesizing Tetrapropylammonium nitrate. chemdad.comchemicalbook.com The synthesis can be achieved by passing a solution of a tetrapropylammonium salt with a different anion, such as the bromide or halide, through an anion-exchange resin that has been pre-loaded with nitrate ions. chemdad.com As the solution passes through the resin column, the halide anions are exchanged for the nitrate anions bound to the resin, resulting in a solution of pure Tetrapropylammonium nitrate eluting from the column.

The mechanism involves the selective binding of ions to the functional groups of the resin. science.gov For example, to prepare Tetrapropylammonium nitrate from Tetrapropylammonium bromide, an anion-exchange resin is first treated with a solution containing a high concentration of nitrate ions, such as potassium nitrate. chemdad.comchemicalbook.com This ensures the active sites on the resin are occupied by NO₃⁻. Subsequently, the Tetrapropylammonium bromide solution is passed through the resin. The resin has a higher affinity for the bromide ions than the nitrate ions, causing the bromide to be retained by the resin while the Tetrapropylammonium nitrate is released.

Another application of ion-exchange resins is in purification, for example, removing cationic byproducts from reaction mixtures. orgsyn.orgorgsyn.org In this mechanism, the tetrapropylammonium cation exchanges with a proton on a cation-exchange resin. orgsyn.org This equilibrium process can be driven forward by the addition of a mild base to neutralize the released protons, effectively sequestering the quaternary ammonium cation onto the resin. orgsyn.org

The optimization of any synthetic process, including that of Tetrapropylammonium nitrate, relies on a thorough understanding of its reaction kinetics and thermodynamics.

Thermodynamics governs the feasibility and equilibrium position of a reaction. The change in Gibbs free energy (ΔG) for the synthesis must be negative for the reaction to be spontaneous. wiley-vch.de Thermodynamic parameters dictate factors such as the theoretical maximum yield and the optimal temperature for the reaction. For instance, most polymerization reactions are exothermic and involve a decrease in entropy; thus, a ceiling temperature (Tc) exists above which polymerization is thermodynamically unfavorable. wiley-vch.de While specific thermodynamic data for the formation of Tetrapropylammonium nitrate is not widely published, studies would focus on measuring the enthalpy (ΔH) and entropy (ΔS) changes to determine the Gibbs free energy across different conditions.

Mechanistic Studies of Ion-Exchange Resin-Based Synthesis of Tetrapropyl Ammonium Salts

Crystallization and Purification Techniques for Research-Grade Specimens

Crystallization is a fundamental and powerful technique for purifying solid compounds to obtain research-grade specimens. orgchemboulder.comsulzer.com The principle is based on the differences in solubility of the desired compound and its impurities in a given solvent at different temperatures. orgchemboulder.com Typically, a compound is more soluble in a hot solvent than in a cold one. orgchemboulder.com

To obtain high-purity Tetrapropylammonium nitrate, an impure solid sample is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. orgchemboulder.com As this solution is allowed to cool slowly, the solubility of the Tetrapropylammonium nitrate decreases, and it begins to form pure crystals. Impurities, being present in much smaller concentrations, remain dissolved in the solvent (the mother liquor). orgchemboulder.com The pure crystals can then be isolated by filtration. mt.com

The choice of solvent is critical. For tetra-alkyl ammonium nitrates, solvents such as benzene, ethanol (B145695) (EtOH), or ethyl acetate (B1210297) (EtOAc) have been used effectively for recrystallization. chemdad.comchemicalbook.com After crystallization, the purified solid is typically dried under a vacuum, often over a desiccant like phosphorus pentoxide (P₂O₅), to remove any residual solvent. chemdad.comchemicalbook.com

Other advanced crystallization methods that can be employed, especially for small quantities or difficult-to-crystallize compounds, include:

Slow Evaporation: The compound is dissolved in a solvent, and the solvent is allowed to evaporate slowly, gradually increasing the solute concentration until crystals form.

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile solvent in which the compound is insoluble. The vapor from the outer solvent diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization. unifr.ch

Solvent Layering: A solution of the compound is carefully layered with a solvent in which it is insoluble. Crystals form slowly at the interface between the two immiscible solvents. unifr.ch

Molecular Structure, Bonding, and Theoretical Investigations

Advanced Spectroscopic Characterization of Tetrapropylammonium (B79313) Nitrate (B79036)

Advanced spectroscopic techniques are crucial for elucidating the molecular characteristics of tetrapropylammonium nitrate. These methods provide detailed insights into its vibrational properties, molecular dynamics in solution, and the potential presence of transient radical species.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a molecular fingerprint of tetrapropylammonium nitrate and analyzing its conformational isomers. researchgate.netmt.comworldscientific.com These techniques probe the vibrational modes of molecules, which are sensitive to the strength of chemical bonds, molecular geometry, and intermolecular interactions. nih.gov

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum shows characteristic absorption bands corresponding to specific functional groups and vibrational motions. For tetrapropylammonium nitrate, key vibrational bands would include those arising from the C-H stretching and bending modes of the propyl chains, C-N stretching of the quaternary ammonium (B1175870) core, and the vibrations of the nitrate anion (NO₃⁻). The nitrate ion, belonging to the D₃h point group in its free state, exhibits characteristic vibrational modes. However, interactions with the tetrapropylammonium cation and the surrounding environment in the solid state or in solution can lead to shifts in these frequencies and the appearance of otherwise forbidden bands.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. mt.com It is particularly sensitive to non-polar bonds and symmetric vibrations. mt.com Therefore, the symmetric stretching mode of the nitrate ion is typically strong in the Raman spectrum. researchgate.net Conformational changes within the propyl chains of the tetrapropylammonium cation, such as rotations around the C-C single bonds, can lead to different spatial arrangements (conformers). These conformational isomers can have distinct vibrational spectra, and their relative populations can sometimes be inferred from the analysis of FTIR and Raman spectra, often with the aid of computational modeling. rsc.org The study of how these spectra change with temperature can also provide information about the dynamics of these conformational changes. nih.gov

A detailed analysis of the vibrational spectra of tetrapropylammonium nitrate would involve assigning the observed bands to specific molecular motions. This is often accomplished by comparison with the spectra of related compounds, such as other tetraalkylammonium salts, and by using theoretical calculations based on methods like Density Functional Theory (DFT) to predict the vibrational frequencies. researchgate.net

Table 1: Representative Vibrational Modes for Tetraalkylammonium Nitrates

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopy Technique
N-O Asymmetric Stretch (NO₃⁻)1350 - 1410FTIR, Raman
N-O Symmetric Stretch (NO₃⁻)1030 - 1050Raman
O-N-O Bending (NO₃⁻)810 - 840FTIR
C-H Asymmetric/Symmetric Stretch2850 - 3000FTIR, Raman
C-H Bending/Scissoring1380 - 1470FTIR, Raman
C-N Stretch (Quaternary Amine)900 - 950FTIR, Raman
C-C Skeletal Vibrations700 - 1200Raman

Note: The exact positions of these bands for tetrapropylammonium nitrate can vary depending on the physical state (solid, solution), solvent, and temperature.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for investigating the structure and dynamics of tetrapropylammonium nitrate in solution. umich.edu By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and motional behavior of different parts of the molecule. researchgate.net

In a typical ¹H NMR spectrum of tetrapropylammonium nitrate, distinct signals would be observed for the different protons in the propyl chains (e.g., α-CH₂, β-CH₂, and γ-CH₃). The chemical shift of these signals is influenced by the electron density around the protons, while the coupling patterns (spin-spin splitting) reveal information about the neighboring protons, confirming the connectivity within the propyl groups.

Variable-temperature NMR studies can be particularly insightful for understanding molecular dynamics. unizar.es Changes in temperature can affect the rate of conformational changes in the propyl chains. At low temperatures, these motions may be slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature increases, the rate of interconversion between conformers increases, which can cause the NMR signals to broaden and eventually coalesce into a single averaged signal. unizar.es Analysis of these changes can provide quantitative information about the energy barriers for these conformational processes.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. For a stable, closed-shell compound like tetrapropylammonium nitrate, EPR would not be applicable under normal conditions as it has no unpaired electrons.

However, EPR could become relevant if the compound is subjected to conditions that could generate radical intermediates. For instance, exposure to high-energy radiation (like X-rays or gamma rays) could potentially lead to the formation of radical species through bond cleavage. In such a hypothetical scenario, EPR spectroscopy could be used to detect and characterize these transient radical intermediates. The resulting EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which can help in identifying the structure of the radical and the distribution of the unpaired electron density. At present, there is no significant body of research indicating the routine use of EPR for the analysis of tetrapropylammonium nitrate itself, as its primary applications lie in studying paramagnetic species.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies of Molecular Dynamics and Solution Behavior

X-ray Diffraction and Solid-State Structural Elucidation

X-ray diffraction techniques are the definitive methods for determining the precise three-dimensional arrangement of atoms in the solid state of tetrapropylammonium nitrate. These methods provide fundamental information on crystal structure, packing, and intermolecular forces.

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for obtaining a detailed and unambiguous three-dimensional molecular structure. uhu-ciqso.eswikipedia.org This method involves directing a beam of X-rays onto a single, well-ordered crystal of tetrapropylammonium nitrate. wikipedia.org The crystal diffracts the X-rays in a specific pattern of spots, and by analyzing the positions and intensities of these spots, the electron density distribution within the crystal can be mapped. wikipedia.org From this map, the precise locations of each atom in the tetrapropylammonium cation and the nitrate anion can be determined with high accuracy.

The data obtained from SC-XRD allows for the complete elucidation of the molecular geometry, including bond lengths, bond angles, and torsion angles. uhu-ciqso.es For tetrapropylammonium nitrate, this would reveal the exact conformation of the propyl chains in the solid state and the geometry of the nitrate ion.

Table 2: Crystallographic Data for a Representative Tetraalkylammonium Salt

ParameterExample Value
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)23.4483
b (Å)8.5304
c (Å)22.5347
α, β, γ (°)90, 90, 90
Volume (ų)4507.5
Z (formula units/cell)8

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze microcrystalline samples. cam.ac.uk Instead of a single crystal, a fine powder of tetrapropylammonium nitrate is used, which contains a vast number of tiny crystallites in random orientations. cam.ac.uk When exposed to an X-ray beam, these crystallites diffract the rays, producing a characteristic pattern of concentric rings which are recorded as a one-dimensional plot of intensity versus diffraction angle (2θ). cam.ac.uk

PXRD is an essential tool for "fingerprinting" crystalline solids. Each crystalline phase of a compound produces a unique PXRD pattern, which can be used for identification and to assess the purity of a sample. google.com

One of the most important applications of PXRD in the study of tetrapropylammonium nitrate is the investigation of polymorphism. acs.orgresearchgate.net Polymorphism is the ability of a substance to exist in more than one crystal structure. Different polymorphs of a compound can have significantly different physical properties, such as melting point, solubility, and stability. PXRD can readily distinguish between different polymorphic forms.

Furthermore, PXRD is widely used to study temperature-dependent phase transitions. mdpi.comavantipublishers.com By recording PXRD patterns at different temperatures, one can observe changes in the crystal structure as the material undergoes a phase transition. For example, heating a sample of tetrapropylammonium nitrate on the diffractometer stage would allow for the identification of temperatures at which it transforms from one crystalline phase to another. mdpi.com These transitions are identified by abrupt changes in the diffraction pattern, such as the appearance or disappearance of peaks, or shifts in peak positions. This information is critical for understanding the thermal stability and behavior of the material.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Transitions

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and bonding of molecular systems. scispace.commdpi.com It has been widely applied to study various compounds, including those containing nitrate ions, to understand their fundamental chemical and physical properties. osti.govrsc.org DFT calculations provide insights into the distribution of electron density, molecular orbitals, and the nature of chemical bonds. scispace.com

For ionic compounds like tetrapropylammonium nitrate, DFT can be used to analyze the cation-anion interactions. Studies on similar tetraalkylammonium salts have revealed details about the charge distribution and the geometry of the ion pair. acs.org For instance, in tetramethylammonium (B1211777) nitrate, calculations have shown specific dihedral angles between the nitrate and the cation, and have provided information on the distances between the oxygen atoms of the nitrate and the hydrogen atoms of the ammonium cation. acs.org The charge distribution calculated by DFT can reveal the degree of charge transfer between the cation and the anion. osti.govacs.org

The bonding in nitrate-containing compounds is predominantly ionic, but with some degree of covalent character. osti.gov DFT calculations can quantify this by analyzing the electron density between the atoms. osti.gov The electronic structure of the nitrate ion itself has been a subject of theoretical studies, with DFT being used to understand its role in various chemical reactions, such as nitrate reduction. nih.govnsf.gov The d-band center energy of a metal catalyst, a parameter that can be calculated using DFT, has been shown to correlate with its ability to bind and reduce nitrate. nih.gov

Hybrid DFT methods, which incorporate a fraction of exact exchange from Hartree-Fock theory, often provide more accurate results for certain properties. aps.org The choice of the functional and basis set is crucial for obtaining reliable results in DFT calculations. mdpi.com For actinide complexes, for example, extensive studies have been performed to identify the optimal combination of functionals and basis sets to accurately predict their geometries. mdpi.com

Ab initio molecular dynamics (AIMD) is a simulation technique that combines quantum mechanical calculations (ab initio methods) with molecular dynamics to study the time evolution of a system. nih.govnih.gov This approach allows for the investigation of dynamic processes such as phase transitions and chemical reactions without the need for pre-parameterized force fields. chemrxiv.org

AIMD simulations have been employed to study the behavior of ions in solution, providing detailed information about their hydration shells and the dynamics of the surrounding solvent molecules. nih.govrsc.org For instance, AIMD studies of aqueous nitrate solutions have shed light on the structure of the nitrate ion's hydration shell and the hydrogen bonding network with water molecules. nih.govrsc.orgresearchgate.net These simulations can reveal the residence times of water molecules in the ion's solvation shell and the dynamics of hydrogen bond breaking and formation. nih.gov

In the context of tetrapropylammonium nitrate, AIMD could be used to investigate its behavior in different environments and under various conditions. For example, simulations could model the melting process to understand the structural changes that occur during the solid-to-liquid phase transition. They could also be used to study the interactions between the tetrapropylammonium cation and the nitrate anion in the gas phase or in solution, providing insights into the stability of the ion pair and its dynamic properties.

Furthermore, AIMD is a valuable tool for studying reaction mechanisms. chemrxiv.org By simulating the system at the quantum mechanical level, it is possible to observe bond breaking and formation events and to identify the intermediate species and transition states involved in a chemical reaction. chemrxiv.org This can be particularly useful for understanding the thermal decomposition of nitrate-containing compounds. chemrxiv.org

Understanding the mechanisms of chemical reactions, such as thermal decomposition, requires the characterization of the potential energy surface, including the identification of reactants, products, intermediates, and transition states. chemrxiv.orguri.edu Computational methods are instrumental in modeling reaction pathways and analyzing the energetics of these processes. nih.gov

The decomposition of nitrate esters, which share the nitrate functional group with tetrapropylammonium nitrate, has been studied to elucidate their reaction mechanisms. uri.edu The primary step in the thermal decomposition of many nitrate esters is the homolytic cleavage of the RO-NO2 bond. uri.edu The stability of the resulting radicals can influence the subsequent reaction pathways. uri.edu

Transition state theory (TST) is a fundamental concept used to calculate the rate constants of elementary reactions. nih.govscience.gov By locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants, the activation energy for the reaction can be determined. uri.eduscience.gov Computational methods like DFT can be used to find these transition states and perform intrinsic reaction coordinate (IRC) calculations to confirm that they connect the reactants and products. science.gov

Classical molecular dynamics (MD) simulations are a powerful tool for studying the structure and dynamics of large molecular systems over long timescales. researchgate.netethz.ch The accuracy of these simulations is highly dependent on the quality of the underlying force field, which is a set of parameters and mathematical functions that describe the potential energy of the system as a function of its atomic coordinates. ethz.chutah.edu

The development of a force field typically involves several steps. First, a functional form for the potential energy is chosen, which usually includes terms for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). utah.edu The parameters for these terms are then determined by fitting to a set of reference data, which can be obtained from high-level quantum mechanical calculations or from experimental measurements. ethz.chutah.edu

For ionic liquids and salts like tetrapropylammonium nitrate, the accurate description of electrostatic interactions is particularly important. researchgate.net While many force fields use a simple fixed-charge model, polarizable force fields have been developed to account for the response of the electronic charge distribution to the local environment. utah.edunih.gov These more advanced force fields can provide a more accurate description of the system's properties, especially in heterogeneous environments. nih.gov

Several well-established force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations) and CHARMM (Chemistry at HARvard Macromolecular Mechanics), are widely used for the simulation of organic molecules and biomolecules. researchgate.netresearchgate.netacs.org Specific force fields have also been developed for particular classes of compounds, such as alkyl nitrates. utah.edu The development of a force field for tetrapropylammonium nitrate would likely involve quantum chemistry calculations on the individual ions and the ion pair to determine parameters such as partial atomic charges and torsional potentials. utah.edu The resulting force field would then need to be validated by comparing the results of MD simulations with experimental data for various physical properties. utah.edu

Thermal Decomposition Mechanisms and Kinetic Studies

Detailed Mechanistic Pathways of Thermal Decomposition of Tetrapropylammonium (B79313) Nitrate (B79036)

The decomposition of tetrapropylammonium nitrate proceeds through a series of steps, leading to the formation of various gaseous and solid products.

The thermal decomposition of quaternary ammonium (B1175870) nitrates, a class of compounds to which tetrapropylammonium nitrate belongs, typically yields a mixture of gaseous products. While specific studies on tetrapropylammonium nitrate are not extensively detailed in the provided results, analogous compounds and general principles of nitrate decomposition provide a likely profile of the products. The gaseous products from the decomposition of similar compounds, like tetrabutylammonium (B224687) nitrate, include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and ammonia. fishersci.cafishersci.com The decomposition of other organic nitrates also points to the formation of water vapor. rsc.orgquora.com

In the case of related ammonium nitrate compounds, the decomposition products are known to include nitrous oxide (N2O) and water. rsc.orgquora.commit.edudoubtnut.com The decomposition of other quaternary ammonium salts, such as tetraethylammonium (B1195904) pertechnetate, has been shown to produce trimethylamine, carbon dioxide, and water. researchgate.net Therefore, it is reasonable to infer that the gaseous products from tetrapropylammonium nitrate decomposition would include a mixture of smaller amine fragments, oxides of nitrogen, carbon oxides, and water.

The solid residue from the thermal decomposition of organic materials often consists of a carbonaceous material. mdpi.com For tetrapropylammonium nitrate, the final solid product would likely be a form of carbon.

Table 1: Potential Decomposition Products of Tetrapropylammonium Nitrate

Phase Potential Products
Gaseous Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Ammonia, Water (H2O), Nitrous oxide (N2O), Tripropylamine and other smaller amine fragments

Kinetic analysis of decomposition reactions can be performed under isothermal (constant temperature) or non-isothermal (programmed heating rate) conditions. Such studies provide crucial parameters like activation energy (Ea) and the pre-exponential factor (A), which describe the temperature dependence of the reaction rate.

Non-isothermal thermogravimetric analysis (TGA) is a common technique used to study the decomposition kinetics of materials. mdpi.commdpi.commdpi.com By conducting experiments at different heating rates, isoconversional methods such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods can be employed to determine the activation energy as a function of the extent of conversion. mdpi.commdpi.comasianpubs.org For instance, studies on similar compounds like 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids have shown that activation energies can be reliably calculated using these methods. mdpi.com The Kissinger method is another widely used approach to determine activation energy from non-isothermal data. mdpi.comresearchgate.netnih.gov

Isothermal experiments, where the sample is held at a constant temperature, can also provide kinetic data. mdpi.com These studies, often carried out using techniques like Differential Scanning Calorimetry (DSC) and TGA, allow for the determination of reaction rates at specific temperatures. nih.govuc.pt The data from both isothermal and non-isothermal experiments are essential for developing a comprehensive understanding of the decomposition kinetics. mdpi.comuc.pt

For ammonium nitrate decomposition, the activation energy has been reported to be around 102.6 kJ mol⁻¹ without the presence of pyrite (B73398) and 101.8 kJ mol⁻¹ with pyrite. nih.gov Kinetic studies on other nitrate compounds, such as strontium nitrate, have yielded average activation energies in the range of 341-362 kJ/mol using various model-free methods. asianpubs.org While specific kinetic parameters for tetrapropylammonium nitrate are not available in the provided search results, the methodologies described are directly applicable.

The crystal structure and morphology of a solid material can significantly influence its thermal decomposition. Factors such as crystal lattice energy, packing density, and the presence of defects can affect the initiation and propagation of the decomposition reaction. mdpi.com For instance, the presence of C-H···O hydrogen bonds in the crystal lattice of tetrabutylammonium hexamolybdate contributes to its high thermal stability. researchgate.net

Isothermal and Non-Isothermal Kinetic Analysis of Decomposition Processes

Catalytic Effects and Reaction Accelerants on Decomposition

The rate of thermal decomposition of tetrapropylammonium nitrate can be significantly altered by the presence of catalysts and other substances.

Trace impurities and contaminants can have a profound effect on the thermal stability and decomposition kinetics of nitrate salts. osti.gov For ammonium nitrate, the presence of impurities is known to increase the risk of detonation. quora.com Contaminants can act as catalysts, lowering the activation energy of the decomposition reaction and accelerating its rate. rsc.orgnih.gov For example, pyrite has been shown to reduce the decomposition temperature and accelerate the decomposition rate of ammonium nitrate. nih.gov The presence of certain metal ions can also catalyze the decomposition of nitrates. acs.org Therefore, the purity of tetrapropylammonium nitrate is a critical factor in determining its thermal behavior.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, plays a significant role in many decomposition reactions. Solid surfaces can provide active sites where the decomposition of tetrapropylammonium nitrate is accelerated. Metal oxides are often effective catalysts for the decomposition of various compounds. researchgate.netmdpi.comcardiff.ac.uk For instance, the thermal decomposition of transition metal nitrate hydrates can be catalyzed by poly(vinylidene difluoride) (PVDF), with the catalytic activity depending on the metal ion. mdpi.comacs.org The surface of the catalyst can facilitate the adsorption of reactants and the formation of reaction intermediates, thereby providing an alternative reaction pathway with a lower activation energy. researchgate.net The choice of catalyst and support material can significantly influence the selectivity and rate of the decomposition process. cardiff.ac.ukmdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
Tetrapropylammonium nitrate
Tetrabutylammonium nitrate
Nitrogen oxides (NOx)
Carbon monoxide (CO)
Carbon dioxide (CO2)
Ammonia
Water
Nitrous oxide (N2O)
Tetraethylammonium pertechnetate
Trimethylamine
Tripropylamine
1-alkyl-2,3-dimethylimidazolium nitrate
Strontium nitrate
Ammonium nitrate
Pyrite
Tetrabutylammonium hexamolybdate

Role of Trace Impurities and Contaminants in Modulating Decomposition Kinetics

Advanced Thermal Analysis Techniques (TGA, DSC, STA) Coupled with Evolved Gas Analysis (EGA) for Mechanistic Insights

The comprehensive understanding of the thermal decomposition of tetrapropylammonium nitrate necessitates the use of advanced analytical methods. The coupling of thermal analysis techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), or Simultaneous Thermal Analysis (STA) with Evolved Gas Analysis (EGA) provides a powerful platform for elucidating complex decomposition mechanisms. mt.comresearchgate.netresearchgate.netresearchgate.net This hyphenated approach allows for the simultaneous measurement of mass changes (TGA), heat flow (DSC), and the identification of the gaseous products released (EGA) as a function of temperature. mt.comrsc.org

While specific, detailed studies focusing exclusively on the coupled thermal analysis of pure tetrapropylammonium nitrate are not extensively available in peer-reviewed literature, the decomposition pathway can be inferred from research on its constituent ions: the tetrapropylammonium (TPA⁺) cation and the nitrate (NO₃⁻) anion.

Detailed Research Findings

Research into the thermal decomposition of the TPA⁺ cation, particularly when used as a template in zeolite synthesis, offers significant mechanistic clues. researchgate.net Studies utilizing Temperature-Programmed Desorption/Oxidation coupled with Mass Spectrometry (TPD/TPO-MS), a technique analogous to TGA-MS, have identified the primary decomposition products of the TPA⁺ cation. researchgate.netust.hk The decomposition is complex and can proceed through different reaction pathways, including Hofmann elimination and radical-type reactions. researchgate.net

The primary evolved gases identified from the decomposition of the TPA⁺ cation include:

Propylene (C₃H₆) : A major product, indicating a Hofmann elimination pathway.

Ammonia (NH₃)

Amines : Including tripropylamine, dipropylamine, and n-propylamine, formed through stepwise decomposition. researchgate.netust.hk

Lighter hydrocarbons : Such as ethylene (B1197577) and methane, suggesting radical-initiated side reactions. researchgate.net

The nitrate anion (NO₃⁻) is a strong oxidizer, and its decomposition typically releases a variety of nitrogen oxides and oxygen. ammoniaenergy.org The exact composition of the evolved gases can be influenced by temperature, pressure, and the surrounding chemical environment. jes.or.jp

By combining these findings, a multi-stage decomposition process for tetrapropylammonium nitrate can be anticipated. An initial mass loss event detected by TGA, correlated with a DSC signal, would likely correspond to the breakdown of the compound. The EGA system would be expected to detect a mixture of gases from both the cation and the anion. The presence of hydrocarbons and amines from the cation alongside oxidizing species like nitrogen oxides from the anion suggests a complex redox reaction mechanism.

The following table summarizes the expected thermal events and evolved gases during the analysis of tetrapropylammonium nitrate, based on the known decomposition of its components.

Thermal Analysis TechniqueExpected ObservationMechanistic Implication
DSC/STA Endotherm prior to decompositionMelting of the salt.
Complex exothermic peaksOnset and progression of rapid, energetic decomposition reactions.
TGA/STA Multi-stage mass lossIndicates a complex decomposition process with potentially stable intermediates or overlapping reaction steps.
EGA (MS/FTIR) Propylene, Tripropylamine, Dipropylamine, n-Propylamine, AmmoniaDecomposition of the tetrapropylammonium cation via Hofmann elimination and other pathways. researchgate.netust.hk
Nitrogen oxides (NOx), Oxygen (O₂)Decomposition of the nitrate anion. ammoniaenergy.org
Water (H₂O), Carbon Dioxide (CO₂)Complete oxidation of the organic cation fragments by the nitrate group.

Applications in Advanced Materials Science and Chemical Engineering

Electrochemical Systems and Energy Storage Devices

In the realm of electrochemistry, tetrapropylammonium (B79313) nitrate (B79036) and its constituent ions are explored for their potential to improve the safety, stability, and efficiency of energy storage technologies. The tetrapropylammonium cation, a type of aliphatic quaternary ammonium (B1175870) (AQA) cation, is noted for its good reductive stability, a crucial property for electrolytes in battery systems. acs.org

While direct, extensive research on tetrapropylammonium nitrate as a primary electrolyte salt in commercial lithium-ion batteries is limited, the distinct roles of its constituent ions—the tetrapropylammonium (TPA⁺) cation and the nitrate (NO₃⁻) anion—have been investigated through related compounds, suggesting its potential utility.

Quaternary ammonium cations are known to exhibit good reductive stability. acs.org Specifically, aliphatic quaternary ammonium cations are considered promising for electrolytes in lithium and sodium batteries. acs.org In studies on lithium-oxygen (Li-O₂) batteries, weaker Lewis acids like the quaternary amine cation tetrabutylammonium (B224687) (TBA⁺) have been used in ionic liquid electrolytes. acs.org Furthermore, in the development of high-voltage lithium batteries, a related compound, tetraethylammonium (B1195904) nitrate (TEANO₃), has been used as a dual-additive in carbonate-based electrolytes. researchgate.net In this role, it works synergistically with other additives to facilitate Li⁺ transport and suppress electrolyte decomposition, leading to the formation of a robust and highly ion-conductive solid electrolyte interphase (SEI). researchgate.net

The nitrate anion is also a subject of significant research as an electrolyte additive, particularly for stabilizing lithium metal anodes. mdpi.com The NO₃⁻ anion can be preferentially reduced on the lithium metal surface, contributing to the formation of a stable SEI layer rich in components like Li₃N and Li₂O. mdpi.com This modified SEI layer can enhance the mechanical strength and Li⁺ ion conductivity, which is critical for preventing the formation of lithium dendrites and improving the cycle life of the battery. mdpi.com For instance, lithium nitrate (LiNO₃) is being explored as a key fluorine-free electrolyte additive for its ability to form this stable interface on the anode. rsc.org Its use has been shown to improve capacity, cycling stability, and coulombic efficiency in lithium-sulfur batteries under lean electrolyte conditions. researchgate.net

These findings suggest a potential dual-function role for tetrapropylammonium nitrate in advanced battery systems, where the cation could enhance electrochemical stability and the anion could contribute to a protective SEI layer.

Tetrapropylammonium nitrate is a member of the tetraalkylammonium salt family, which is a cornerstone in the synthesis of room-temperature ionic liquids (RTILs) for electrochemical applications. electrochem.org Ionic liquids are salts that are liquid below 100°C and are valued for their negligible vapor pressure, high thermal stability, and high ionic conductivity. acs.orgjlu.edu.cncicenergigune.com The first ionic liquid identified, ethylammonium (B1618946) nitrate, shares the same nitrate anion, highlighting the historical significance of this anion class in the field. cicenergigune.com

Ionic liquids based on tetraalkylammonium cations typically exhibit superior electrochemical stability, particularly a higher resistance to reduction, compared to those based on aromatic heterocyclic cations like imidazolium. electrochem.org This stability is a significant advantage for applications that require a wide electrochemical window, such as high-voltage batteries and supercapacitors. electrochem.orgmdpi.com

The potential applications for such ionic liquids are diverse and include:

Batteries: As safer, non-volatile electrolyte alternatives to conventional organic solvents in lithium-ion, sodium-ion, and other next-generation batteries. acs.orgmdpi.com

Supercapacitors: As electrolytes that allow for stable operation at higher voltages, potentially increasing energy density. electrochem.org

Electrodeposition: As media for the deposition of metals and alloys. mdpi.com

Electrochemical Sensors: As the electrolyte system in sensors for detecting various gases. google.com In one such application, tetrapropylammonium iodide was proposed as a potential additive to an ionic liquid electrolyte. google.com

The ability to "engineer" the properties of an ionic liquid by selecting specific cation-anion pairs makes salts like tetrapropylammonium nitrate valuable components in designing functional materials for electrochemistry. electrochem.org

The tetrapropylammonium (TPA⁺) cation is a key intercalant in the electrochemical exfoliation of bulk layered materials to produce atomically thin, two-dimensional (2D) nanosheets. rsc.orgmit.edu This technique is recognized as one of the most promising methods for the scalable production of 2D materials beyond graphene, such as transition metal dichalcogenides (TMDs). rsc.org

The process typically involves using the bulk layered material as the cathode in an electrochemical cell. researchgate.net When a voltage is applied, the large TPA⁺ cations from the electrolyte are driven into the interlayer spaces of the material. mit.educhinesechemsoc.org This intercalation increases the interlayer distance, weakening the van der Waals forces that hold the layers together and facilitating the separation (exfoliation) of the material into single or few-layer nanosheets. mit.educhinesechemsoc.org

Research has demonstrated the successful use of TPA⁺ cations in the exfoliation of several advanced materials:

Vanadium Diselenide (VSe₂): Ultrathin VSe₂ sheets were prepared via a cathodic exfoliation strategy using TPA⁺ cations as the intercalant. researchgate.netchinesechemsoc.org

Platinum Diselenide (PtSe₂) and Platinum Ditelluride (PtTe₂): These materials were electrochemically exfoliated using TPA⁺ cations dissolved in dimethyl sulfoxide (B87167) (DMSO). rsc.org An optimal yield of approximately 44% for bi-layer PtSe₂ was achieved with this method. rsc.org

The table below summarizes key research findings on the use of TPA⁺ in this application.

Material ExfoliatedRole of Tetrapropylammonium (TPA⁺)Key FindingsReference
VSe₂ (Vanadium Diselenide)Cationic IntercalantSuccessfully used for cathodic electrochemical exfoliation to prepare ultrathin VSe₂ sheets. researchgate.netchinesechemsoc.org
PtSe₂ (Platinum Diselenide)Cationic IntercalantAchieved an optimal yield of ~44% bi-layer PtSe₂ in a 0.0025 M TPA⁺ electrolyte. The resulting nanosheets were 1.2–1.5 nm thick. rsc.org
PtTe₂ (Platinum Ditelluride)Cationic IntercalantExfoliated alongside PtSe₂ using TPA⁺ in DMSO, producing bi-layer nanosheets. rsc.org

Role in Ionic Liquid Formulations for Electrochemical Applications

Catalysis and Reaction Media

In chemical synthesis, tetrapropylammonium salts serve dual roles as structure-directing agents in the creation of catalysts and as catalysts themselves in multiphase reactions.

The tetrapropylammonium (TPA⁺) cation is one of the most important and widely used organic structure-directing agents (SDAs), or "templates," in the hydrothermal synthesis of high-silica zeolites and other molecular sieves. uni-muenster.detudelft.nl Zeolites are crystalline microporous materials with significant applications in heterogeneous catalysis and separations. uni-muenster.de

During synthesis, the TPA⁺ cation organizes the inorganic silicate (B1173343) and aluminate species from the precursor gel or solution, directing them to form a specific, desired framework structure. uni-muenster.de The TPA⁺ cation is particularly effective for synthesizing zeolites with the MFI framework topology, such as ZSM-5 and its pure silica (B1680970) analogue, Silicalite-1. tudelft.nl The size and shape of the TPA⁺ cation are complementary to the dimensions of the intersecting straight and sinusoidal channels of the MFI structure, where it becomes situated at the channel intersections. tudelft.nl

The presence of the charged TPA⁺ cation inside the growing pores stabilizes the open framework, making the crystallization process favorable. rsc.orgresearchgate.net After synthesis, the organic template is typically removed by calcination (high-temperature heating) to open up the micropores, rendering the material active for catalysis or adsorption.

The TPA⁺ cation has been instrumental in the synthesis of several important molecular sieves:

Zeolite/Molecular SieveRole of Tetrapropylammonium (TPA⁺)SignificanceReference
ZSM-5Structure-Directing Agent (Template)A high-silica zeolite widely used in the petrochemical industry for processes like catalytic cracking. TPA⁺ is a classic template for its synthesis. uni-muenster.detudelft.nlcolab.ws
Silicalite-1Structure-Directing Agent (Template)The pure silica analogue of ZSM-5 (MFI structure). The mechanism of TPA⁺ in directing its structure has been studied in detail.
Zeolite BetaStructure-Directing Agent (Template)A high-silica zeolite synthesized using various tetraalkylammonium cations, with TPA⁺ being one of the studied templates.
Ni-ZSM-5Structure-Directing Agent (Template)A variant of ZSM-5 where nickel is incorporated into the zeolite framework, synthesized using a TPA⁺ template. researchgate.net
AlPO₄-5Template AgentAn aluminophosphate molecular sieve where TPA⁺ cations are located in the large 12-ring channels of the structure. jlu.edu.cn

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). mentoslaci.huias.ac.in Tetraalkylammonium salts are the archetypal phase-transfer catalysts. mentoslaci.hu The lipophilic cation (e.g., tetrapropylammonium) forms an ion pair with an anion from the aqueous or solid phase and transports it into the organic phase, where it can react with the organic substrate. ias.ac.inscirp.org

While specific studies focusing exclusively on tetrapropylammonium nitrate as a phase-transfer catalyst are not widely documented, research on the closely related analogue, tetrabutylammonium nitrate (TBAN), provides strong evidence for the potential utility of such compounds in exploratory studies.

In one study, TBAN was used as a solid-liquid phase-transfer catalyst in the reaction of glycidyl (B131873) tosylate with sodium nitrate (NaNO₃) to produce glycidyl nitrate, an energetic material. researchgate.net This process was presented as a safer and more efficient alternative to existing manufacturing methods. researchgate.net In another context, the combination of TBAN and trifluoroacetic anhydride (B1165640) has been explored as a nitrating agent for various organic molecules. phasetransfercatalysis.com This research highlights the role of the tetraalkylammonium nitrate ion pair in delivering the nitrate anion for chemical transformations. phasetransfercatalysis.com

These exploratory studies on a close homologue suggest that tetrapropylammonium nitrate could potentially function as a phase-transfer catalyst in similar reactions, particularly in nucleophilic substitution reactions involving the nitrate anion. The principle relies on the ability of the tetrapropylammonium cation to shuttle the nitrate anion from an inorganic salt into an organic medium to perform nitration or other reactions. mentoslaci.huphasetransfercatalysis.com

Phase-Transfer Catalysis in Organic Synthesis (Exploratory Studies)

Clathrate Hydrate (B1144303) Formation and Gas Separation

The study of tetrapropylammonium nitrate in the context of clathrate hydrate formation is an emerging area of interest, largely drawing analogies from the more extensively studied tetrabutylammonium nitrate (TBANO3). Semiclathrate hydrates, formed by quaternary ammonium salts and water, can create cages that trap small gas molecules, making them promising materials for gas separation and storage.

While direct experimental data for tetrapropylammonium nitrate as a gas hydrate promoter is limited, extensive research on its close analog, tetrabutylammonium nitrate (TBANO3), provides significant insights into its potential behavior. acs.orgresearchgate.net Studies on TBANO3 have demonstrated its effectiveness as a thermodynamic and kinetic promoter for the formation of clathrate hydrates for pre-combustion carbon dioxide capture. acs.orgresearchgate.net

In a study evaluating TBANO3 for the capture of CO2 from a CO2/H2 fuel gas mixture, it was found that the presence of TBANO3 shifted the hydrate phase equilibrium to more favorable conditions of lower pressure and higher temperature compared to pure gas hydrates. acs.org The heat of hydrate dissociation was also observed to increase with higher concentrations of TBANO3. acs.orgresearchgate.net Kinetic studies have shown that the concentration of the promoter plays a critical role. For TBANO3, a 1.0 mol % solution was identified as the optimum concentration for gas hydrate formation at 6.0 MPa and 274.2 K, based on factors such as induction time, gas uptake, and the rate of hydrate growth. acs.orgresearchgate.net At this concentration, a CO2-rich stream of 93.0 mol % could be produced in a single stage of hydrate formation. acs.orgresearchgate.net

These findings suggest that tetrapropylammonium nitrate, due to the structural and chemical similarities of the tetrapropylammonium cation to the tetrabutylammonium cation, would likely also act as a promoter for gas hydrate formation. It is hypothesized that TPAN would similarly shift the thermodynamic equilibrium to milder conditions and influence the kinetics of hydrate formation. The smaller size of the tetrapropylammonium cation compared to the tetrabutylammonium cation might, however, lead to differences in the optimal concentration and the specific thermodynamic and kinetic effects.

Table 1: Kinetic Performance of Tetrabutyl Ammonium Nitrate (TBANO3) as a Promoter for CO2/H2 Gas Hydrate Formation at 6.0 MPa and 274.2 K (Analogous Data for Tetrapropyl Ammonium Nitrate)

TBANO3 Concentration (mol %)Gas Uptake (mol of gas/mol of water)Rate of Hydrate Growth (mol·min⁻¹)Final Hydrate Phase CO2 Composition (mol %)
0.5Data not available in summaryData not available in summaryData not available in summary
1.00.013245.293.0
2.0Data not available in summaryData not available in summaryData not available in summary
3.0Data not available in summaryData not available in summaryData not available in summary
3.7Data not available in summaryData not available in summaryData not available in summary
Source: Adapted from studies on Tetrabutyl Ammonium Nitrate. acs.orgresearchgate.net

The fundamental interactions between the host water lattice and the guest molecules in semiclathrate hydrates are crucial for their stability and functional properties. In semiclathrate hydrates formed with quaternary ammonium salts, the large organic cation is incorporated into the water cages, while the anion can also become part of the hydrogen-bonded framework. osaka-u.ac.jp These structures can then physically trap small gas molecules. aston.ac.uk

Studies on tetrabutylammonium salts have revealed that the nature of both the cation and the anion influences the thermodynamic properties and the structure of the semiclathrate hydrate. researchgate.net For instance, in semiclathrate hydrates formed with tetrabutylammonium nitrate, the TBANO3 and water can form a stoichiometric hydrate of TBANO3·26H2O. acs.org The presence of a gas like hydrogen can lead to the formation of a more stable binary hydrate system. researchgate.net The dissociation enthalpies of these binary hydrates have been measured, providing insight into the strength of the host-guest interactions. researchgate.net

The interaction is a classic host-guest relationship where the water molecules form a crystalline lattice with cages, and the tetra-alkylammonium cation and the gas molecules reside within these cages. The stability of the hydrate is governed by van der Waals forces between the guest molecules and the host water cages. osaka-u.ac.jp The size and shape of the guest cation are critical factors. It is expected that the smaller tetrapropylammonium cation would fit differently into the hydrate cages compared to the tetrabutylammonium cation, potentially leading to different hydrate structures and stabilities. The anion also plays a significant role, with different anions leading to variations in the equilibrium temperatures of the semiclathrate hydrates. osaka-u.ac.jp

These fundamental studies on analogous systems lay the groundwork for understanding and predicting the behavior of tetrapropylammonium nitrate in semiclathrate hydrates, which is essential for designing new materials for applications such as gas separation and storage. researchgate.net

Advanced Analytical Techniques for Research Characterization

Coupled Techniques for In-Situ Monitoring of Reactions (e.g., operando spectroscopy)

In-situ and operando spectroscopy are powerful methodologies for observing chemical reactions and material transformations as they occur in real-time and under actual operating conditions. chimia.ch The term "operando" implies that both the catalyst's structure and its catalytic activity are measured simultaneously, which is crucial for establishing direct structure-activity relationships. chimia.choaepublish.com These techniques are invaluable for studying processes involving tetrapropylammonium (B79313) nitrate (B79036), such as its synthesis, decomposition, or its role as a structure-directing agent or electrolyte.

Techniques like in-situ Raman and infrared (IR) spectroscopy can monitor the vibrational modes of the tetrapropylammonium cation and the nitrate anion, providing information on their interaction, concentration changes, and involvement in reaction mechanisms. oaepublish.comuliege.be For instance, in studies related to zeolite synthesis where the tetrapropylammonium (TPA) cation is a template, in-situ calorimetry and small-angle X-ray scattering (SAXS) have been used to track the formation and growth of nanoparticles from the initial clear solution. acs.org While this specific study used tetrapropylammonium hydroxide (B78521) (TPAOH), the principles are directly applicable to systems involving tetrapropylammonium nitrate. acs.org

Operando spectroscopy has been effectively used to study nitrate reduction reactions. mdpi.comresearchgate.net By combining techniques like Raman spectroscopy or X-ray absorption spectroscopy (XAS) with electrochemical measurements, researchers can identify reaction intermediates and understand how the catalyst surface changes during the reaction. mdpi.comresearchgate.netnih.gov For example, operando Raman spectra can detect the conversion of nitrate to nitrite (B80452) and other intermediates on a catalyst's surface during electrolysis. researchgate.net Such an approach would be critical in understanding the electrochemical behavior of tetrapropylammonium nitrate in applications like electrocatalytic processes.

Table 1: In-Situ and Operando Techniques for Studying Tetrapropylammonium Nitrate-Related Systems This table is interactive. Click on the headers to sort.

Technique Information Obtained Application Example Citation
In-Situ Calorimetry Reaction enthalpy, rate of reaction Monitoring exothermic reactions during early stages of zeolite synthesis using TPA templates. acs.org
In-Situ SAXS Nanoparticle size, mass, and growth Investigating the evolution of nanoparticles during silicalite-1 synthesis. acs.org
Operando Raman Spectroscopy Real-time structural changes, identification of intermediates Monitoring catalyst surface and reaction intermediates during nitrate electroreduction. oaepublish.comresearchgate.net
Operando X-ray Absorption Spectroscopy (XAS) Oxidation state, coordination environment, bond distances of catalyst Uncovering property-activity relationships for transition metal oxide catalysts in oxygen evolution. chimia.chnih.gov
In-Situ IR Monitoring Real-time monitoring of steady state in flow chemistry Ensuring precise control and safety in continuous flow nitration reactions. uliege.be

High-Resolution Microscopy (SEM, TEM) for Microstructural and Nanostructural Analysis

High-resolution microscopy techniques, particularly Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for analyzing the microstructural and nanostructural properties of crystalline compounds like tetrapropylammonium nitrate.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the context of tetrapropylammonium nitrate, SEM can be used to:

Analyze Crystal Morphology: Determine the size, shape, and surface features of crystals. Studies on related compounds like ammonium (B1175870) nitrate have used SEM to reveal surface deformations, cracks, and porosity, which can influence the material's properties. mdpi.com

Observe Surface Changes: Monitor changes in the crystal surface resulting from processes like thermal treatment or chemical reactions. For example, SEM imaging has shown reduced surface roughening on electrodes in the presence of nitrate ions during electrochemical reactions. umich.edu

Characterize Particle Size Distribution: Assess the uniformity of particles, which is crucial for applications requiring consistent material properties. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of internal structures at the nanoscale. High-Resolution TEM (HRTEM) can even resolve atomic lattices. For tetrapropylammonium nitrate, TEM and HRTEM are used to:

Examine Internal Structure: Investigate the internal crystal structure, including the presence of defects, dislocations, or inclusions.

Confirm Crystallinity: Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to confirm the crystalline nature of the material and determine its crystal structure. acs.org

Analyze Nanoparticles: In syntheses where tetrapropylammonium nitrate might be used to form nanoparticles or where it acts as a template, TEM is essential for characterizing the size, shape, and lattice structure of the resulting nanomaterials. utwente.nl For instance, HRTEM has been used to image the oriented growth of zeolite crystals synthesized using tetrapropylammonium bromide. researchgate.net In-situ liquid cell TEM allows for the direct observation of particle formation and growth from precursor solutions, such as the precipitation of studtite from a uranyl nitrate solution. acs.org

Table 2: Comparison of High-Resolution Microscopy Techniques This table is interactive. Click on the headers to sort.

Technique Primary Information Resolution Application for Tetrapropylammonium Nitrate Citation
Scanning Electron Microscopy (SEM) Surface topography, morphology, particle size ~1-10 nm Characterizing crystal shape, surface defects, and effects of processing. mdpi.comumich.eduresearchgate.net
Transmission Electron Microscopy (TEM) Internal structure, crystallinity, nanoparticle morphology <1 nm Analyzing internal crystal defects and characterizing synthesized nanoparticles. utwente.nl
High-Resolution TEM (HRTEM) Atomic lattice, crystal orientation Atomic scale Imaging the crystal lattice and orientation in materials synthesized with TPA+. researchgate.net
In-Situ Liquid Cell TEM Real-time particle nucleation and growth Nanometer scale Observing the formation of crystals or nanoparticles from solution. acs.org

Chromatographic Methods (GC-MS, LC-MS) for Product Profiling in Complex Reactions

Chromatographic methods are essential for separating, identifying, and quantifying the components of complex mixtures. When coupled with mass spectrometry (MS), they provide powerful tools for product profiling in reactions involving tetrapropylammonium nitrate.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ijpsjournal.com It is suitable for volatile and thermally stable compounds. For nitrate analysis, direct analysis is difficult, so derivatization is often required to convert the nitrate into a volatile compound. mdpi.comnih.govresearchgate.net A common derivatizing agent is pentafluorobenzyl bromide (PFB-Br), which converts nitrate to PFB-ONO₂. mdpi.comnih.gov This derivative is volatile and can be readily analyzed by GC-MS. mdpi.com This method could be applied to quantify residual tetrapropylammonium nitrate or its nitrate-derived reaction products, provided the tetrapropylammonium cation does not interfere or is removed during sample preparation. The technique is highly sensitive and allows for the use of isotopically labeled internal standards for precise quantification. mdpi.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for analyzing non-volatile and thermally sensitive compounds, making it highly suitable for ionic species like tetrapropylammonium nitrate. researchgate.netthermofisher.comnih.gov

Reversed-Phase LC: In this mode, a nonpolar stationary phase is used with a polar mobile phase. To analyze anions like nitrate, an ion-pairing reagent is often added to the mobile phase. Quaternary ammonium salts, such as tetrabutylammonium (B224687) chloride or acetate (B1210297), are frequently used for this purpose, pairing with the nitrate anion to allow its retention on the nonpolar column. jircas.go.jpjircas.go.jp A similar strategy would be effective for analyzing complex mixtures containing tetrapropylammonium nitrate.

LC-MS/MS for Impurity Profiling: Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, making it ideal for detecting trace-level impurities in active pharmaceutical ingredients (APIs) or other high-purity materials. ijper.orgthermofisher.com This would be the method of choice for identifying and quantifying potential degradation products or synthesis-related impurities in a tetrapropylammonium nitrate sample. ijper.org

Table 3: Chromatographic Methods for Nitrate and Quaternary Ammonium Compound Analysis This table is interactive. Click on the headers to sort.

Method Principle Sample Requirements Common Application Citation
GC-MS Separation of volatile compounds, followed by mass analysis. Volatile and thermally stable; often requires derivatization for nitrates. Quantification of nitrate in various matrices after conversion to a volatile derivative. mdpi.comnih.govresearchgate.net
LC-MS Separation of non-volatile compounds in liquid phase, followed by mass analysis. Soluble in the mobile phase. Analysis of nitrate esters, impurities in APIs, and nitrate in water and food samples. researchgate.netthermofisher.comnih.govijper.org
Ion-Pair LC LC using an ion-pairing reagent to retain ionic analytes on a reversed-phase column. Ionic analytes. Rapid quantification of nitrate in vegetable juices using tetrabutylammonium salts. jircas.go.jpjircas.go.jp

Hyphenated Techniques for Comprehensive Material Characterization

Hyphenated techniques involve the coupling of two or more analytical methods to provide a more comprehensive analysis than either technique could alone. ijarnd.comrjpn.org This approach combines a separation technique with a spectroscopic identification technique, offering enhanced sensitivity, selectivity, and detailed structural information. ijpsjournal.comrjpn.org

The chromatographic methods discussed previously, GC-MS and LC-MS, are prime examples of hyphenated techniques. ijpsjournal.comijarnd.com Their power lies in combining the separation capabilities of chromatography with the definitive identification and structural elucidation provided by mass spectrometry. rjpn.org

Other important hyphenated techniques that can be applied to the characterization of tetrapropylammonium nitrate and related systems include:

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples an HPLC system to an NMR spectrometer. It allows for the separation of components in a mixture followed by full structural elucidation of each component by NMR. While less sensitive than LC-MS, LC-NMR is unparalleled for identifying unknown impurities or reaction products without the need for reference standards. researchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE separates ions based on their electrophoretic mobility in a capillary. Coupling it with MS creates a powerful tool for analyzing complex ionic mixtures with very high separation efficiency. rjpn.org This technique would be highly effective for separating the tetrapropylammonium cation from other cations and analyzing the nitrate anion in complex sample matrices. rjpn.org

High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD): This setup combines HPLC with a DAD, which provides UV-Vis spectra for the separated components. While not providing the detailed structural information of MS or NMR, it is a robust and widely used method for quantification and can help in the preliminary identification of compounds based on their UV absorbance characteristics. nih.gov

The integration of these advanced, hyphenated techniques allows researchers to build a complete picture of the chemical and physical properties of tetrapropylammonium nitrate, from its fundamental structure to its behavior in complex, dynamic reaction environments. ijpsjournal.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.